molecular formula C14H23O4PS B14225536 1-[(S)-1-diethoxyphosphorylpropylsulfinyl]-4-methylbenzene CAS No. 827304-09-6

1-[(S)-1-diethoxyphosphorylpropylsulfinyl]-4-methylbenzene

Cat. No.: B14225536
CAS No.: 827304-09-6
M. Wt: 318.37 g/mol
InChI Key: LOLCRWDULIAIHC-LGTGAQBVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(S)-1-diethoxyphosphorylpropylsulfinyl]-4-methylbenzene is a complex organic compound with a unique structure that combines a phosphoryl group, a sulfinyl group, and a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(S)-1-diethoxyphosphorylpropylsulfinyl]-4-methylbenzene typically involves multi-step organic reactions. One common method includes the reaction of 4-methylbenzenesulfinyl chloride with diethyl phosphite in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-[(S)-1-diethoxyphosphorylpropylsulfinyl]-4-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: The phosphoryl group can be reduced to a phosphine oxide using reducing agents such as lithium aluminum hydride.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of sulfonyl derivatives.

    Reduction: Formation of phosphine oxide derivatives.

    Substitution: Formation of nitro or halogenated benzene derivatives.

Scientific Research Applications

1-[(S)-1-diethoxyphosphorylpropylsulfinyl]-4-methylbenzene has diverse applications in scientific research:

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of 1-[(S)-1-diethoxyphosphorylpropylsulfinyl]-4-methylbenzene involves its interaction with specific molecular targets. The sulfinyl and phosphoryl groups can participate in various biochemical pathways, influencing enzyme activity and cellular processes. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.

Comparison with Similar Compounds

    1-[(S)-1-diethoxyphosphorylpropylsulfonyl]-4-methylbenzene: Similar structure but with a sulfonyl group instead of a sulfinyl group.

    1-[(S)-1-diethoxyphosphorylpropylthio]-4-methylbenzene: Contains a thio group instead of a sulfinyl group.

    1-[(S)-1-diethoxyphosphorylpropylamino]-4-methylbenzene: Contains an amino group instead of a sulfinyl group.

Uniqueness: 1-[(S)-1-diethoxyphosphorylpropylsulfinyl]-4-methylbenzene is unique due to the presence of both sulfinyl and phosphoryl groups, which confer distinct reactivity and potential applications. The stereochemistry of the compound also plays a crucial role in its biological activity and interactions with molecular targets.

Properties

CAS No.

827304-09-6

Molecular Formula

C14H23O4PS

Molecular Weight

318.37 g/mol

IUPAC Name

1-[(S)-1-diethoxyphosphorylpropylsulfinyl]-4-methylbenzene

InChI

InChI=1S/C14H23O4PS/c1-5-14(19(15,17-6-2)18-7-3)20(16)13-10-8-12(4)9-11-13/h8-11,14H,5-7H2,1-4H3/t14?,20-/m0/s1

InChI Key

LOLCRWDULIAIHC-LGTGAQBVSA-N

Isomeric SMILES

CCC(P(=O)(OCC)OCC)[S@@](=O)C1=CC=C(C=C1)C

Canonical SMILES

CCC(P(=O)(OCC)OCC)S(=O)C1=CC=C(C=C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.